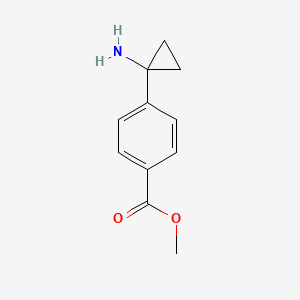

Methyl 4-(1-aminocyclopropyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(1-aminocyclopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMQWXLIAYMPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006037-03-1 | |

| Record name | Methyl 4-(1-aminocyclopropyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 4-(1-aminocyclopropyl)benzoate" chemical properties

An In-depth Technical Guide to Methyl 4-(1-aminocyclopropyl)benzoate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Constrained Scaffold

This compound is a unique bifunctional molecule that serves as a valuable building block for drug discovery and development professionals. Its structure is characterized by a rigid, three-membered cyclopropyl ring appended to a methyl benzoate framework. This strained cyclopropyl moiety, which acts as a conformationally restricted bioisostere of larger aliphatic groups, imparts specific spatial arrangements to the molecule. The presence of both a primary amine and a methyl ester offers two orthogonal points for chemical modification, making it an attractive scaffold for constructing complex molecular architectures and for use in fragment-based drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers.

PART 1: Core Chemical and Physical Properties

The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. This compound is a solid at room temperature, and its characteristics are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1006037-03-1 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | Calculated |

| InChI Key | JUMQWXLIAYMPHT-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in organic solvents like methanol, dichloromethane; poorly soluble in water. | Inferred from structure |

PART 2: Spectroscopic Profile for Structural Verification

Structural confirmation is paramount in synthesis. The following data represent the expected spectroscopic signatures for this compound, which are critical for quality control and reaction monitoring.

Table 2: Spectroscopic Characterization Data

| Technique | Expected Peaks and Rationale |

| ¹H NMR | ~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the ester group, deshielded by the electron-withdrawing carbonyl. ~7.4-7.6 ppm (d, 2H): Aromatic protons meta to the ester group. ~3.9 ppm (s, 3H): Methyl protons of the ester group. ~1.5-2.0 ppm (br s, 2H): Protons of the primary amine group; signal may be broad and exchangeable with D₂O. ~1.1-1.3 ppm & ~0.9-1.1 ppm (m, 4H): Diastereotopic methylene protons of the cyclopropyl ring, appearing as complex multiplets. |

| ¹³C NMR | ~167 ppm: Carbonyl carbon of the ester. ~145 ppm: Quaternary aromatic carbon attached to the cyclopropyl group. ~130 ppm: Aromatic CH carbons ortho to the ester. ~128 ppm: Aromatic CH carbons meta to the ester. ~125 ppm: Quaternary aromatic carbon attached to the ester. ~52 ppm: Methyl carbon of the ester. ~35 ppm: Quaternary carbon of the cyclopropyl ring. ~15 ppm: Methylene carbons of the cyclopropyl ring. |

| IR (Infrared) | 3300-3400 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine. ~3000 cm⁻¹: Aromatic and aliphatic C-H stretching. ~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group. ~1610 cm⁻¹: C=C stretching of the aromatic ring. ~1280 cm⁻¹: C-O stretching of the ester. ~1100 cm⁻¹: C-N stretching. |

| MS (Mass Spec.) | m/z 191 [M]⁺: Molecular ion peak. m/z 160: Loss of the methoxy group (-OCH₃). m/z 132: Loss of the entire carbomethoxy group (-COOCH₃). |

PART 3: Synthesis Protocol and Mechanistic Rationale

The synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives is a well-established field, driven by their biological significance as precursors to ethylene in plants.[2] A common and robust strategy involves the cyclopropanation of a glycine equivalent.

Conceptual Workflow: Glycine Equivalent Cyclopropanation

The logic behind this approach is to use a protected and activated glycine molecule as a nucleophile. This nucleophile attacks both ends of a 1,2-dielectrophile (like 1,2-dibromoethane) in an intramolecular fashion to form the cyclopropane ring. Subsequent deprotection reveals the desired aminocyclopropyl moiety. This method is advantageous as it builds the core structure efficiently from readily available starting materials.[3]

Caption: Generalized workflow for synthesizing aminocyclopropyl derivatives.

Detailed Experimental Protocol (Adapted from established methods[4][5])

This protocol is a representative example. Researchers should consult primary literature and perform appropriate safety assessments.

-

Schiff Base Formation: To a solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) at 0°C. Follow this with the addition of benzophenone imine (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. The rationale here is the in-situ formation of the free base of glycine ester, which then condenses with the benzophenone imine to form a protected N-(diphenylmethylene)glycine methyl ester. The diphenylmethylene group serves as a robust protecting group for the amine and activates the α-carbon for deprotonation.

-

Phase Transfer Catalyzed Cyclization: Combine the crude Schiff base from the previous step with 1,2-dibromoethane (1.5 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq). Add this mixture to a vigorously stirred 50% aqueous sodium hydroxide solution. The phase transfer catalyst is crucial for transporting the hydroxide ion into the organic phase to deprotonate the glycine derivative, which then undergoes intramolecular cyclization. Stir for 8-12 hours.

-

Hydrolysis and Deprotection: After completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Concentrate the organic phase and add 3M hydrochloric acid. Stir vigorously for 4 hours. The acidic conditions hydrolyze the imine protecting group, yielding the hydrochloride salt of the aminocyclopropyl ester.

-

Final Product Isolation: Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate) and extract the free amine product into dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

PART 4: Reactivity, Applications, and Strategic Value

The utility of this compound lies in the orthogonal reactivity of its two primary functional groups.

Caption: Reactivity pathways and applications of the title compound.

-

Amine Group Reactivity: The primary amine is nucleophilic and readily undergoes acylation with acid chlorides or activated carboxylic acids to form amides. This is the most common transformation in drug development for linking this fragment to other parts of a molecule. It can also react with sulfonyl chlorides to form sulfonamides or undergo reductive amination to yield secondary and tertiary amines.

-

Ester Group Reactivity: The methyl ester can be saponified (hydrolyzed) under basic conditions to the corresponding carboxylic acid. This unmasks a new functional handle, allowing for subsequent amide bond formation or other carboxylate chemistries.

-

Applications in Medicinal Chemistry: Derivatives of 1-aminocyclopropane-1-carboxylic acid have been investigated for their affinity for various biological targets, including glutamate receptors like the NMDA receptor complex.[4] The rigid cyclopropyl scaffold helps to lock the pharmacophore in a specific orientation, which can lead to enhanced potency and selectivity. Its use as an intermediate for active pharmaceutical ingredients is a key application.[5]

PART 5: Safety and Handling Protocols

While a specific safety data sheet for this compound is not widely available, data from structurally related compounds like Methyl 4-aminobenzoate provide a basis for safe handling procedures.[6]

-

Hazard Identification: Assumed to be hazardous. May cause skin, eye, and respiratory irritation.[6][7] May be harmful if swallowed.

-

Handling Procedures: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6] For long-term stability, especially for the hydrochloride salt, storage at 2-8°C under an inert atmosphere is recommended.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

References

-

Methyl benzoate . Wikipedia. Available at: [Link]

-

Methyl 4-(aminomethyl)benzoate . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

What does the methyl benzoate IR spectrum reveal? . Proprep. Available at: [Link]

- Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents. US20070149802A1.

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst . MDPI. Available at: [Link]

-

Methyl 4-methylbenzoate . ResearchGate. Available at: [Link]

-

1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study . PubMed, National Center for Biotechnology Information. Available at: [Link]

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents. CN103864635A.

-

Methyl 4(methylamino)benzoate . NIST WebBook. Available at: [Link]

-

Hazardous Substance Fact Sheet - METHYL BENZOATE . New Jersey Department of Health. Available at: [Link]

-

Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives . ResearchGate. Available at: [Link]

-

Methyl benzoate . SIELC Technologies. Available at: [Link]

-

Benzoic acid, 4-amino-, methyl ester . NIST WebBook. Available at: [Link]

-

Organic Multitasking: From Human Food Additive to Pesticide . Scientific Discoveries, USDA Agricultural Research Service. Available at: [Link]

-

1-Aminocyclopropane-1-carboxylate synthase . Wikipedia. Available at: [Link]

-

Synthesis of Methyl Benzoate Lab . YouTube. Available at: [Link]

-

Pharmaceutical applications of 1,5-benzodiazepines . ResearchGate. Available at: [Link]

-

A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib . ResearchGate. Available at: [Link]

- Process for preparing 1-aminocyclopropane-1-carboxylic acid. Google Patents. US4298760A.

-

MSBNK-Fac_Eng_Univ_Tokyo-JP003139 - MassBank . MassBank. Available at: [Link]

-

Methyl 4-vinylbenzoate . The Royal Society of Chemistry. Available at: [Link]

-

The following is the Mass spectrum of methyl benzoate . Chegg.com. Available at: [Link]

Sources

- 1. This compound | 1006037-03-1 [sigmaaldrich.com]

- 2. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1014645-87-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Methyl 4-(1-aminocyclopropyl)benzoate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropylamine Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, the cyclopropylamine moiety has emerged as a privileged scaffold. Its inherent structural rigidity, a consequence of the three-membered ring, restricts conformational flexibility. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropane ring is often resistant to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile. It is within this context that Methyl 4-(1-aminocyclopropyl)benzoate, a bifunctional building block, presents itself as a compound of significant interest for the synthesis of a new generation of therapeutics. This guide provides a comprehensive technical overview of its synthesis, properties, and applications.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] It is characterized by the presence of a primary amine on a cyclopropyl ring, which is attached to a benzene ring that is para-substituted with a methyl ester group. The hydrochloride salt of this compound is also commercially available.[2]

| Property | Value | Source |

| CAS Number | 1006037-03-1 | [1] |

| Molecular Formula | C11H13NO2 | [1] |

| Molecular Weight | 191.23 g/mol | [3] |

| Appearance | White powder | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

Synthesis of this compound: A Multi-step Approach

A robust and scalable synthesis of this compound can be envisioned through a multi-step sequence, leveraging well-established organic transformations. The following protocol is a composite of established methodologies for the formation of the key structural motifs.

Part 1: Synthesis of Methyl 4-vinylbenzoate

The synthesis commences with the esterification of 4-vinylbenzoic acid.

Experimental Protocol:

-

To a solution of 4-vinylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 4-vinylbenzoate.

Causality of Experimental Choices:

-

Fischer-Speier Esterification: This acid-catalyzed esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols.[4]

-

Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield of the desired ester.[4]

-

Acid Catalyst: Sulfuric acid acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[4]

Caption: Fischer-Speier Esterification of 4-Vinylbenzoic Acid.

Part 2: Synthesis of this compound

The key cyclopropanation and amination steps can be achieved through various methods. One plausible approach involves a modified Simmons-Smith cyclopropanation followed by conversion to the amine. A more direct and modern approach would be a transition-metal-catalyzed reaction.

Conceptual Protocol (Transition-Metal-Free Approach):

A transition-metal-free approach for the synthesis of aminocyclopropanes from vinyl arenes has been reported, utilizing hydrazonamides as carbene precursors in the presence of a base.[5]

Experimental Workflow:

-

Preparation of a suitable N-substituted hydrazone: This would involve the condensation of a hydrazine derivative with an appropriate aldehyde.

-

Cyclopropanation: The in-situ generated carbene from the hydrazone would then react with Methyl 4-vinylbenzoate to form the cyclopropyl ring.

-

Conversion to the primary amine: The N-substituents on the resulting cyclopropylamine would then be cleaved to yield the desired primary amine.

Caption: General Synthetic Workflow.

Applications in Medicinal Chemistry: A Key Intermediate

This compound serves as a valuable intermediate in the synthesis of complex bioactive molecules. The primary amine provides a handle for further functionalization, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Hypothetical Application in the Synthesis of a PARP Inhibitor Scaffold:

The primary amine of this compound can be acylated with a suitable carboxylic acid to form an amide bond, a common linkage in many drug molecules.

Illustrative Reaction:

Caption: Amide bond formation.

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons (typically two doublets in the 7-8 ppm region), a singlet for the methyl ester protons (around 3.9 ppm), and complex multiplets for the cyclopropyl protons and the amine protons.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon of the ester (around 166-168 ppm), aromatic carbons, the methyl carbon of the ester (around 52 ppm), and the carbons of the cyclopropyl ring.

-

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1720 cm⁻¹), and C-N stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ).

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its unique combination of a conformationally restricted cyclopropylamine and a versatile methyl benzoate moiety provides a valuable platform for the synthesis of novel drug candidates. The synthetic routes, while requiring multiple steps, are based on well-understood and scalable chemical transformations. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the utility of such specialized building blocks is expected to increase significantly.

References

Sources

A Comprehensive Technical Guide to Methyl 4-(1-aminocyclopropyl)benzoate for Advanced Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 4-(1-aminocyclopropyl)benzoate, a compound of significant interest in modern medicinal chemistry. We will explore its fundamental properties, synthesis, analytical characterization, and strategic applications in drug discovery, offering field-proven insights for professionals in the pharmaceutical and life sciences sectors.

Core Physicochemical Properties

This compound is a synthetic building block featuring a unique combination of a conformationally restricted cyclopropyl ring, a primary amine, and a methyl benzoate moiety. This structure is particularly valuable for introducing specific three-dimensional geometry into larger molecules.

The definitive molecular weight of this compound is 191.23 g/mol [1]. A comprehensive summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 191.23 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| CAS Number | 1006037-03-1 | [1][2] |

| Appearance | White powder / Solid | [1][2] |

| Typical Purity | ≥95% | [1][2] |

| Storage Conditions | Refrigerator (2-8°C), under inert atmosphere | [1][3] |

Synthesis and Purification Strategy

The synthesis of non-natural amino acid derivatives like this compound is a cornerstone of modern drug design. The inclusion of the cyclopropyl group provides conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.

Plausible Synthetic Workflow

While multiple synthetic routes exist for related benzoate compounds, a common and logical approach for this specific molecule involves a multi-step process. This typically begins with a precursor to the substituted benzoic acid, followed by the formation of the cyclopropylamine moiety and concluding with esterification.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the final esterification step, a fundamental reaction in organic synthesis. The causality for choosing this method lies in its efficiency for converting carboxylic acids to methyl esters using readily available and cost-effective reagents.

Objective: To convert 4-(1-aminocyclopropyl)benzoic acid to its corresponding methyl ester.

Materials:

-

4-(1-aminocyclopropyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-(1-aminocyclopropyl)benzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Neutralization: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Self-Validation: The success of the neutralization step is visually confirmed by the cessation of CO₂ evolution. Complete extraction and drying are critical for obtaining a high-purity crude product, which is then validated by the analytical methods described in the next section.

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and structure of the synthesized compound.

Characterization Techniques and Expected Data

The following table outlines the standard analytical methods and provides a set of expected (hypothetical, but structurally consistent) data for this compound.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Aromatic protons (doublets, ~7.4-8.0 ppm), Methoxy group (singlet, ~3.9 ppm), Amine protons (broad singlet), Cyclopropyl protons (multiplets, ~0.8-1.5 ppm). |

| ¹³C NMR | Carbon Skeleton Confirmation | Carbonyl carbon (~167 ppm), Aromatic carbons (~128-145 ppm), Methoxy carbon (~52 ppm), Cyclopropyl carbons. |

| Mass Spec (MS) | Molecular Weight Verification | [M+H]⁺ ion corresponding to the calculated molecular weight (192.23 m/z). |

| HPLC | Purity Assessment | A single major peak indicating a purity of ≥95%. |

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of the synthesized this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

Procedure:

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Injection and Analysis: Inject the sample and run the analysis, monitoring the eluent at a suitable wavelength (e.g., 254 nm).

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block. Its utility stems from the ability to introduce a constrained amino acid mimic into a drug candidate's structure.

Key Advantages in Medicinal Chemistry:

-

Scaffold Rigidity: The cyclopropyl group locks the dihedral angle of the substituent, reducing the number of available conformations. This can lead to higher binding specificity and potency.

-

Metabolic Stability: The compact ring can shield adjacent bonds from metabolic enzymes, potentially increasing the drug's half-life.

-

Vectorial Exit: The primary amine provides a key chemical handle for further synthetic elaboration, allowing the molecule to be integrated into larger, more complex structures via amide bond formation or other coupling reactions.

The integration of such building blocks is a critical step in the lead optimization phase of drug discovery.

Caption: Use of the title compound as a building block in a drug discovery workflow.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified with specific hazard warnings.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][4] |

| Skin Irritation | H315 | Causes skin irritation | [1][4] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][4] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1][4] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Store in a cool, dry, and well-ventilated area in a tightly sealed container as recommended.[1][3]

References

- METHYL 4-(1-AMINOCYCLOPROPYL)

- Methyl 4-(1-aminocyclopropyl)

- Methyl 4-(1-aminocyclopropyl)

- Methyl 4-(1-aminocyclopropyl)

Sources

"Methyl 4-(1-aminocyclopropyl)benzoate" structure

An In-depth Technical Guide to Methyl 4-(1-aminocyclopropyl)benzoate: Structure, Synthesis, and Application

Abstract

This compound is a synthetically valuable, non-natural amino acid derivative that has garnered significant attention in medicinal chemistry. Its structure is characterized by a conformationally constrained cyclopropyl ring fused to a para-substituted aminobenzoate scaffold. This unique three-dimensional geometry makes it a critical building block for introducing rigidity into molecular designs, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, reliable synthetic methodologies, detailed spectroscopic characterization, and its strategic application in modern drug discovery, serving as a resource for researchers and scientists in pharmaceutical development.

Molecular Structure and Physicochemical Rationale

This compound is a bifunctional molecule incorporating a primary amine on a quaternary cyclopropyl carbon and a methyl ester on a para-substituted benzene ring. The core of its utility lies in the cyclopropyl group, which acts as a rigid bioisosteric replacement for more flexible moieties.

-

Conformational Constraint : The three-membered ring system locks the adjacent substituents into a fixed spatial orientation. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.

-

Structural Features : The molecule consists of a 1,4-disubstituted aromatic ring, ensuring a defined exit vector for further chemical modification. The primary amine serves as a key nucleophilic handle or a basic center for salt formation, while the methyl ester provides a site for hydrolysis or amidation.

The diagram below illustrates the key functional components of the molecule.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis adapted from established literature procedures.

Step 1: Synthesis of 1-(4-(methoxycarbonyl)phenyl)cyclopropan-1-amine

-

To a cooled (0 °C), stirred solution of methyl 4-cyanobenzoate (1.0 eq) in anhydrous THF, add titanium(IV) isopropoxide (1.2 eq) under an inert atmosphere (N₂ or Ar).

-

Add ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 1 hour, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding 1 M HCl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by column chromatography.

Step 2: Conversion to this compound

This step is shown for completeness, but the intermediate from Step 1 is often the direct precursor in many schemes. The Curtius rearrangement is applied if starting from the corresponding carboxylic acid.

-

The crude amine from the previous step is protected (e.g., as a Boc-carbamate).

-

The protected intermediate is purified via silica gel chromatography.

-

Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product as a salt.

-

Neutralization with a suitable base (e.g., NaHCO₃) followed by extraction affords the free base, this compound.

Structural Elucidation and Analytical Confirmation

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Aromatic Protons: Two doublets observed in the range of δ 7.2-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. Methyl Ester Protons: A singlet integrating to 3H around δ 3.9 ppm. Cyclopropyl Protons: Two multiplets (or complex signals) between δ 1.0-1.5 ppm, each integrating to 2H. These protons are diastereotopic and couple with each other. Amine Protons: A broad singlet (typically around δ 1.5-2.5 ppm, can exchange with D₂O) integrating to 2H. |

| ¹³C NMR | Ester Carbonyl: A signal around δ 167 ppm. Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm), with two quaternary carbons and two CH carbons. Methyl Ester Carbon: A signal around δ 52 ppm. Quaternary Cyclopropyl Carbon: A unique signal around δ 35 ppm (C-NH₂). Cyclopropyl CH₂ Carbons: A signal around δ 15 ppm. |

| Mass Spec (ESI+) | Molecular Ion Peak [M+H]⁺: Expected at m/z = 192.10, corresponding to the protonated molecule (C₁₁H₁₄NO₂⁺). |

| IR Spectroscopy | N-H Stretch: A medium intensity band (or doublet) around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1720 cm⁻¹. Aromatic C-H Stretch: Signals observed just above 3000 cm⁻¹. Aromatic C=C Bending: Overtone bands in the 1600-2000 cm⁻¹ region and fundamental bands around 1610 and 1500 cm⁻¹. |

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is not typically an active pharmaceutical ingredient (API) itself but is a highly sought-after intermediate in the synthesis of complex APIs. Its rigid structure is particularly valuable in the design of kinase inhibitors, where precise positioning of pharmacophores is essential for potent and selective activity.

Case Study: Intermediate in the Synthesis of Foretinib (GSK1363089)

Foretinib is a multi-kinase inhibitor that targets MET, RON, and VEGFR. The synthesis of Foretinib and its analogues often utilizes building blocks that provide rigid linkers between key binding motifs. The aminocyclopropylbenzoate moiety serves as an ideal scaffold for this purpose.

The logical relationship is depicted below:

Caption: Role as a central scaffold in kinase inhibitor synthesis.

In this context, the primary amine of this compound can be acylated to connect to a hinge-binding fragment (like a quinoline or quinazoline core), while the ester can be hydrolyzed and coupled to another part of the molecule. The cyclopropyl group ensures that the linker does not adopt unproductive conformations, thereby preserving the geometry required for optimal interaction with the kinase active site.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its defining feature—the conformationally rigid cyclopropyl ring—provides a field-proven strategy for optimizing the pharmacological properties of drug candidates. A thorough understanding of its synthesis, structural properties, and analytical characterization is essential for its effective implementation in drug discovery programs. This guide has provided a technical foundation for scientists and researchers aiming to leverage this valuable molecular scaffold in the development of next-generation therapeutics.

References

-

Title: The Use of Cyclopropyl Groups as Conformationally Restricted Phenyl Group Surrogates Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: A Practical and Scalable Synthesis of 1-Arylcyclopropylamines Source: Organic Process Research & Development URL: [Link]

-

Title: The Curtius Reaction Source: Chemical Reviews URL: [Link]

-

Title: Discovery of a Potent and Selective Oral Inhibitor of MET and VEGFR2 Kinases: XL880 (GSK1363089) Source: Journal of Medicinal Chemistry URL: [Link]

An In-Depth Technical Guide to the Synthesis of Methyl 4-(1-aminocyclopropyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Methyl 4-(1-aminocyclopropyl)benzoate, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven experimental protocols, and present the information in a clear and accessible format. This document is structured to offer not just a set of instructions, but a deeper understanding of the chemical principles at play, thereby empowering researchers to adapt and troubleshoot these synthetic routes.

Introduction: The Significance of the Aminocyclopropyl Moiety

The 1-aminocyclopropyl group is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl ring can act as a bioisostere for other functional groups, improving metabolic stability and pharmacokinetic properties. This compound serves as a key intermediate, providing a handle for further chemical modifications and incorporation into more complex molecular architectures.

This guide will focus on two primary synthetic strategies for the preparation of this compound:

-

Route A: A direct approach via the titanium-mediated cyclopropanation of methyl 4-cyanobenzoate.

-

Route B: A two-step approach involving the synthesis of 4-(1-aminocyclopropyl)benzoic acid followed by esterification.

Synthetic Pathway A: Direct Cyclopropanation of Methyl 4-cyanobenzoate

The cornerstone of this approach is the Kulinkovich-Szymoniak reaction, a powerful method for the synthesis of primary cyclopropylamines from nitriles.[1][2] This reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by the addition of a Lewis acid.[1]

Mechanistic Insights

The reaction proceeds through a fascinating series of organometallic intermediates. The currently accepted mechanism involves the following key steps:

-

Formation of a Titanacyclopropane: The Grignard reagent (e.g., ethylmagnesium bromide) reacts with the titanium(IV) isopropoxide to generate a highly reactive titanacyclopropane intermediate.[3][4]

-

Insertion of the Nitrile: The titanacyclopropane then reacts with the nitrile group of methyl 4-cyanobenzoate to form an azatitanacyclopentene intermediate.

-

Lewis Acid-Promoted Ring Contraction: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is crucial for the final ring contraction. The Lewis acid coordinates to the nitrogen atom, facilitating the cleavage of the titanium-carbon bonds and the formation of the cyclopropane ring, yielding the desired primary amine upon workup.[1]

A critical consideration for this specific synthesis is the presence of the methyl ester functionality in the starting material. Grignard reagents are known to react with esters. However, the Kulinkovich-Szymoniak reaction can often be performed at low temperatures, where the reaction with the nitrile is kinetically favored over the reaction with the ester. Furthermore, studies on the titanium-catalyzed cyclopropanation of cyanoesters have demonstrated the feasibility of this transformation, leading to the formation of spirocyclopropanelactams, indicating that the ester group can be compatible under appropriate conditions.[5]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl 4-cyanobenzoate | 161.16 | 1.61 g | 10 mmol | Starting material |

| Titanium(IV) isopropoxide | 284.22 | 3.13 mL | 11 mmol | Catalyst |

| Ethylmagnesium bromide (3 M in diethyl ether) | 7.33 mL | 22 mmol | Grignard reagent | |

| Boron trifluoride etherate | 141.93 | 2.46 mL | 20 mmol | Lewis acid |

| Diethyl ether (anhydrous) | 100 mL | Solvent | ||

| 10% Aqueous NaOH | As needed | For workup | ||

| Saturated Aqueous NaCl | As needed | For workup | ||

| Anhydrous Magnesium Sulfate | As needed | Drying agent |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 4-cyanobenzoate (1.61 g, 10 mmol) and anhydrous diethyl ether (50 mL).

-

To this solution, add titanium(IV) isopropoxide (3.13 mL, 11 mmol) via syringe.

-

Cool the mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add ethylmagnesium bromide (7.33 mL of a 3 M solution in diethyl ether, 22 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture to 0 °C in an ice bath and slowly add boron trifluoride etherate (2.46 mL, 20 mmol) dropwise.

-

Stir the reaction mixture at room temperature for an additional 1 hour.

-

Quench the reaction by slowly adding 10% aqueous NaOH solution (20 mL) at 0 °C.

-

Filter the resulting mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 20 mL).

-

Transfer the combined filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous NaCl (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Synthetic Workflow Diagram

Caption: Direct synthesis of this compound via titanium-mediated cyclopropanation.

Synthetic Pathway B: Two-Step Synthesis via 4-(1-aminocyclopropyl)benzoic acid

This alternative route avoids the potential complication of the Grignard reagent reacting with the ester group by first synthesizing the aminocyclopropyl benzoic acid and then performing an esterification.

Step 1: Synthesis of 4-(1-aminocyclopropyl)benzoic acid

The first step is the Kulinkovich-Szymoniak reaction on 4-cyanobenzoic acid. In this case, the carboxylic acid group must be considered. It will be deprotonated by the Grignard reagent, consuming an additional equivalent.

Step 2: Esterification of 4-(1-aminocyclopropyl)benzoic acid

The second step is a standard Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to form the methyl ester.[6][7]

Experimental Protocol

Step 1: Synthesis of 4-(1-aminocyclopropyl)benzoic acid

Follow the protocol in section 2.2, substituting 4-cyanobenzoic acid for methyl 4-cyanobenzoate and adjusting the amount of ethylmagnesium bromide to account for the acidic proton of the carboxylic acid (approximately 3.3 equivalents). The workup will also need to be modified to isolate the amino acid, likely involving pH adjustment to the isoelectric point to precipitate the product.

Step 2: Esterification of 4-(1-aminocyclopropyl)benzoic acid

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-(1-aminocyclopropyl)benzoic acid | 177.19 | 1.77 g | 10 mmol | Starting material |

| Methanol | 32.04 | 50 mL | Solvent and reagent | |

| Thionyl chloride | 118.97 | 1.1 mL | 15 mmol | Catalyst |

| Saturated Aqueous NaHCO₃ | As needed | For workup |

Procedure:

-

To a flame-dried 100 mL round-bottom flask, add 4-(1-aminocyclopropyl)benzoic acid (1.77 g, 10 mmol) and methanol (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred suspension.

-

Remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, purify the product by column chromatography as described in section 2.2.

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the cyclopropyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropyl ring, and the methyl carbon of the ester.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₃NO₂ = 191.23 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-H stretches of the aromatic and cyclopropyl groups.

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. The direct cyclopropanation of methyl 4-cyanobenzoate (Route A) offers a more convergent approach, while the two-step method (Route B) provides an alternative that may be advantageous if the direct route proves to be low-yielding due to side reactions with the ester functionality. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and purification capabilities. The detailed mechanistic insights and experimental protocols provided herein are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

-

Cha, J. K. (2020). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 97, 430-453. [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate - Supplementary Information. Retrieved from [Link]

-

SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

-

YouTube. (2020, November 17). Esterification test of Benzoic acid. Retrieved from [Link]

-

YouTube. (2021, January 16). Synthesis Workshop: The Kulinkovich Reaction (Episode 42). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Frontiers. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

-

ResearchGate. (2018, February). Esterification of benzoic acid in a continuous flow microwave reactor. Retrieved from [Link]

-

ResearchGate. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Retrieved from [Link]

Sources

- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. Kulinkovich Reaction [organic-chemistry.org]

- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 5. Studies on the titanium-catalyzed cyclopropanation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: Discovery & Synthesis of Methyl 4-(1-aminocyclopropyl)benzoate

This guide details the technical discovery, synthesis, and application of Methyl 4-(1-aminocyclopropyl)benzoate (CAS: 1006037-03-1 / 1014645-87-4), a critical pharmacophore in modern drug development.

Executive Summary: The "Restricted" Pharmacophore

This compound represents a high-value "privileged structure" in medicinal chemistry. It serves as a conformationally restricted bioisostere of the flexible 4-(aminomethyl)benzoate or 4-(1-aminoethyl)benzoate linkers. By locking the amine and the phenyl ring into a rigid cyclopropane spiro-like orientation, this intermediate:

-

Reduces Entropic Penalty: Pre-organizes the molecule for receptor binding, potentially increasing potency (e.g., in EP4 receptor antagonists and kinase inhibitors).

-

Modulates Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation at the benzylic position, a common liability in drug candidates.

-

Enhances Selectivity: The rigid vector of the amine often avoids off-target interactions common with flexible chains.

This guide focuses on the Szymoniak-Kulinkovich synthetic route, the industry-standard methodology for accessing this scaffold efficiently, contrasting it with classical dialkylation strategies.

Chemical Significance & Structural Logic

The core challenge in synthesizing this molecule is the construction of the 1-aryl-1-aminocyclopropane motif. Unlike simple cyclopropylamines, the geminal arrangement of the aryl group and the amine on the same carbon (C1) creates steric congestion and electronic sensitivity.

-

Bioisosterism: The cyclopropane angle (

) introduces significant ring strain (~27.5 kcal/mol), increasing the "p-character" of the C-C bonds and the "s-character" of the exocyclic bonds. This shortens the C-N bond and alters the basicity of the amine compared to an isopropylamine analogue. -

Target Class Applications:

-

Kinase Inhibitors: Provides a rigid linker for Type II inhibitors binding to the DFG-out pocket.

Synthesis Strategy: The "Szymoniak" Route

While classical methods involve the dialkylation of 4-cyanophenylacetates followed by Hofmann rearrangement, these are low-yielding and atom-inefficient. The modern industrial standard utilizes the Kulinkovich-Szymoniak reaction , a titanium-mediated reductive alkylation of nitriles.

Crucial Technical Decision: Direct reaction of Methyl 4-cyanobenzoate with Grignard reagents is not feasible because the ester functionality is more reactive toward Grignards than the nitrile. Therefore, the protocol must proceed via a Halo-Nitrile Precursor followed by Carbonylation.

Workflow Diagram: The Robust Industrial Route

The following diagram illustrates the optimized 4-step sequence starting from 4-bromobenzonitrile.

Caption: Figure 1. Optimized 4-step synthesis avoiding ester-Grignard incompatibility. High-contrast nodes denote isolatable intermediates.

Detailed Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: 1-(4-Bromophenyl)cyclopropanamine (The Szymoniak Reaction)

This is the critical step. The reaction utilizes a titanacyclopropane intermediate generated in situ.

-

Reagents: 4-Bromobenzonitrile (1.0 eq), EtMgBr (2.2 eq, 3.0 M in Et2O), Ti(OiPr)4 (1.1 eq), BF3·OEt2 (2.2 eq, optional for yield boosting), THF/Et2O.

-

Mechanism:

-

Ethyl Grignard reacts with Ti(IV) to form a diethyl titanium species.

-

Beta-hydride elimination and reductive elimination generate the active Titanacyclopropane .

-

The nitrile inserts into the Ti-C bond to form a metallacycle.

-

Ring contraction and hydrolysis yield the primary amine.

-

-

Protocol:

-

Dissolve 4-bromobenzonitrile (100 mmol) and Ti(OiPr)4 (110 mmol) in dry THF (500 mL) at -78°C.

-

Add EtMgBr (220 mmol) dropwise over 2 hours. The solution will turn dark brown/black.

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Quench: Carefully add BF3·OEt2 (if using Lewis acid method) or quench with 10% NaOH solution. Caution: Exothermic.

-

Extract with Et2O, dry over Na2SO4, and concentrate.

-

Purification: Acid/Base extraction is preferred to remove non-basic impurities.

-

Yield: Expect 65-75%.

-

Step 2: Boc-Protection

Necessary to protect the amine during the palladium-catalyzed carbonylation.

-

Protocol: Treat the crude amine with Boc2O (1.2 eq) and TEA (1.5 eq) in DCM at RT for 4 hours. Wash with citric acid and brine.

Step 3: Carbonylation (The "Linker Installation")

Converts the aryl bromide to the methyl ester.

-

Reagents: Pd(dppf)Cl2 (3 mol%), TEA (2.0 eq), MeOH (excess/solvent), CO gas.

-

Protocol:

-

Charge a high-pressure autoclave with the N-Boc aryl bromide, Pd catalyst, and TEA in MeOH.

-

Purge with N2, then pressurize with CO (50 psi / 3.5 bar).

-

Heat to 80°C for 16 hours.

-

Filter through Celite to remove Pd. Concentrate to obtain Methyl 4-(1-(tert-butoxycarbonylamino)cyclopropyl)benzoate .

-

Step 4: Deprotection

-

Protocol: Dissolve intermediate in minimal MeOH. Add 4M HCl in dioxane (5 eq). Stir at RT for 3 hours. Precipitate with Et2O to collect the HCl salt .

Data Presentation & Quality Control

Analytical Specifications

The final product (HCl salt) must meet these criteria for pharmaceutical use.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (254 nm) | > 98.0% (Area %) |

| 1H NMR | 400 MHz, DMSO-d6 | Confirms structure (See below) |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 192.1 (Free base) |

| Residual Solvents | GC-HS | MeOH < 3000 ppm, THF < 720 ppm |

Key NMR Signals (DMSO-d6)

-

Aromatic Protons: Two doublets (AA'BB' system) at

8.05 (2H, d, J=8.4 Hz) and -

Ester Methyl: Singlet at

3.88 (3H, s). -

Cyclopropyl Protons: Two multiplets at

1.45–1.55 (2H) and

Applications in Drug Discovery

This intermediate is not merely a building block; it is a strategic tool for Lead Optimization .

Mechanistic Role in Signaling Pathways

In the context of EP4 receptor antagonism (e.g., for cancer immunotherapy), the molecule acts as the "hinge" that positions the aromatic tail into the hydrophobic pocket while the ester (or derived amide) interacts with polar residues (e.g., Arg316).

Caption: Figure 2. Pharmacological logic of the cyclopropyl restriction in receptor binding.

References

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

-

Gagnon, A., et al. (2012).[1] Patent WO2012076063A1.[1][2][3] Pharmaceutical compositions and methods of use thereof. (Associated with Eisai R&D). Link

-

De Meijere, A., et al. (2003). Titanium-Mediated Synthesis of Cyclopropylamines. Chemical Reviews, 103(4), 1197-1230. Link

-

Wipf, P., et al. (2005). Synthesis of functionalized cyclopropylamines. Organic Letters, 7(1), 103-106. Link

Sources

"Methyl 4-(1-aminocyclopropyl)benzoate" mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 4-(1-aminocyclopropyl)benzoate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Ethylene Modulation

The precise regulation of ethylene biosynthesis is a cornerstone of plant development and stress responses. Synthetic molecules that can modulate this pathway hold immense potential for agricultural and post-harvest applications. This guide delves into the mechanistic underpinnings of compounds structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene. While direct literature on "this compound" is sparse, its structural features strongly suggest its action as a modulator of the ethylene biosynthesis pathway, akin to its well-characterized analog, methyl 1-aminocyclopropanecarboxylate (methyl-ACC). This document, therefore, focuses on the established mechanism of ethylene agonism by methyl-ACC as a predictive model for the action of this compound.

The Ethylene Biosynthesis Pathway: The Central Arena of Action

Understanding the mechanism of action of any ACC analog necessitates a firm grasp of the ethylene biosynthesis pathway. This two-step enzymatic process is the primary target for modulation.

Step 1: The Rate-Limiting Conversion of SAM to ACC The pathway begins with the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).[1][2][3][4][5] This reaction is catalyzed by the enzyme ACC synthase (ACS) and is widely regarded as the rate-limiting step in ethylene production.[3][6] The activity of ACS is tightly regulated at both the transcriptional and post-translational levels, making it a critical control point.[3]

Step 2: The Final Leap from ACC to Ethylene The final step involves the oxidation of ACC to form ethylene, a reaction catalyzed by ACC oxidase (ACO) .[1][2][3][4] While not always the rate-limiting step, the activity and expression of ACO are also subject to complex regulation and can be a determining factor in ethylene production in specific tissues and developmental stages.[4][7]

Proposed Mechanism of Action: An Agonist of the Ethylene Response

Based on studies of the structural analog methyl 1-aminocyclopropanecarboxylate (methyl-ACC), it is proposed that this compound acts as an agonist of the ethylene response .[8] This means it mimics the effects of the natural precursor, ACC, leading to an increase in ethylene-related physiological responses.

The proposed mechanism unfolds as follows:

-

Cellular Uptake and Conversion: this compound, being an ester, is likely more lipophilic than ACC, facilitating its uptake into plant tissues. Once inside the cell, it is hypothesized that cellular esterases cleave the methyl ester group, releasing the active 1-aminocyclopropyl-4-benzoic acid moiety. This molecule, being a close structural analog of ACC, can then be recognized by the ethylene biosynthesis machinery.

-

Interaction with Ethylene Biosynthesis Enzymes: The primary mode of action is believed to be an indirect one. Instead of directly acting on the ethylene receptors, studies on methyl-ACC show that it leads to a higher release of ethylene from treated tissues.[8] This suggests that the compound, or its metabolite, upregulates the ethylene biosynthesis pathway itself.

-

Upregulation of Biosynthesis Genes: Treatment with methyl-ACC has been shown to result in a general upregulation of the expression of ethylene biosynthesis genes, including both ACS and ACO.[8] This transcriptional activation leads to an increased capacity of the plant tissue to produce ethylene.

It is important to note that in vitro and in vivo enzymatic assays have shown that methyl-ACC does not directly enhance the activity of the ACO enzyme.[8] This further supports the hypothesis that its agonistic effects are mediated through the upregulation of the biosynthetic pathway at the gene expression level.

Visualizing the Proposed Mechanism

Caption: Proposed mechanism of action for this compound.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously validate the proposed mechanism of action for this compound, a series of well-defined experiments are essential. The following protocols provide a framework for this validation.

Ethylene Measurement Assay

Objective: To quantify the effect of the compound on ethylene production in plant tissues.

Protocol:

-

Plant Material: Use a model system known for a robust ethylene response, such as tomato (Solanum lycopersicum) leaves or Arabidopsis thaliana seedlings.

-

Treatment: Prepare a series of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in a buffer. Include a mock control (buffer with solvent) and a positive control (a known concentration of ACC).

-

Incubation: Place the plant material in airtight vials or containers and inject the treatment solutions.

-

Gas Chromatography: After a defined incubation period (e.g., 4-24 hours), withdraw a sample of the headspace gas from each vial using a gas-tight syringe. Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify the ethylene concentration.

-

Data Analysis: Compare the ethylene production in the treated samples to the mock and positive controls.

Gene Expression Analysis via RT-qPCR

Objective: To determine the effect of the compound on the transcript levels of key ethylene biosynthesis genes (ACS and ACO).

Protocol:

-

Treatment and Sampling: Treat plant material with the compound as described in the ethylene measurement assay. At various time points post-treatment, flash-freeze the tissue in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target ACS and ACO genes, as well as a reference gene for normalization (e.g., actin or ubiquitin).

-

Data Analysis: Calculate the relative expression levels of the target genes using the delta-delta Ct method.

In Vitro Enzyme Activity Assay

Objective: To assess whether the compound directly affects the activity of ACS or ACO enzymes.

Protocol for ACO Activity:

-

Enzyme Source: Recombinantly express and purify a specific ACO isoform (e.g., from tomato) or use a crude protein extract from plant tissue.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate (ACC), and necessary cofactors (e.g., ascorbate, Fe(II)).

-

Treatment: Add different concentrations of this compound to the reaction mixture.

-

Ethylene Measurement: Incubate the reaction mixtures in sealed vials and measure the ethylene produced in the headspace using gas chromatography, as described previously.

-

Data Analysis: Determine if the compound inhibits or enhances the enzymatic rate compared to a control without the compound.

Workflow for Experimental Validation

Caption: Experimental workflow for validating the mechanism of action.

Quantitative Data Summary and Interpretation

While specific data for this compound is not available, the following table presents hypothetical data based on the expected outcomes for an ethylene agonist like methyl-ACC.

| Experiment | Metric | Mock Control | Compound (10 µM) | ACC (10 µM) | Interpretation |

| Ethylene Production | Ethylene (nL/g/h) | 1.5 ± 0.3 | 15.2 ± 2.1 | 18.5 ± 2.5 | Compound significantly increases ethylene production, similar to ACC. |

| Gene Expression (ACS) | Relative Fold Change | 1.0 | 8.2 ± 1.1 | 9.5 ± 1.3 | Compound upregulates the expression of a key ethylene biosynthesis gene. |

| Gene Expression (ACO) | Relative Fold Change | 1.0 | 6.5 ± 0.9 | 7.1 ± 1.0 | Compound upregulates the expression of the final enzyme in the pathway. |

| In Vitro ACO Activity | % of Control Activity | 100% | 98 ± 5% | N/A | Compound does not directly affect the enzymatic activity of ACO. |

Concluding Remarks and Future Directions

The available evidence strongly suggests that this compound and its close analogs function as agonists of the ethylene response in plants. Their mechanism of action is likely mediated through the upregulation of ethylene biosynthesis genes, leading to increased endogenous ethylene production. This mode of action presents exciting opportunities for the development of novel plant growth regulators.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs to optimize activity and understand the key structural determinants for agonistic effects.

-

Target Identification: Utilizing advanced molecular techniques to definitively identify the cellular components that recognize the ACC analog and initiate the signaling cascade leading to gene upregulation.

-

Field Trials: Evaluating the efficacy of these compounds in agricultural settings for applications such as fruit ripening, flowering induction, and stress mitigation.

By building upon the foundational understanding of the ethylene biosynthesis pathway, researchers can unlock the full potential of these synthetic modulators for the benefit of agriculture and plant science.

References

-

Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives - ResearchGate. [Link]

- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

-

1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PubMed Central. [Link]

-

Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate - PMC - NIH. [Link]

-

How does Methyl Benzoate interact with biological systems? - Blog - Evergreensino. [Link]

-

1-Aminocyclopropane-1-carboxylate synthase - Wikipedia. [Link]

- WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google P

-

Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach - ResearchGate. [Link]

-

Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review - PMC - NIH. [Link]

-

Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC - NIH. [Link]

-

The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PubMed Central. [Link]

-

1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - Frontiers. [Link]

-

Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - MDPI. [Link]

-

Long-chain fatty acids inhibit acetyl-CoA carboxylase gene expression in the pancreatic beta-cell line INS-1 - PubMed. [Link]

-

1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - Frontiers. [Link]

-

Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. [Link]

-

1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way - bioRxiv. [Link]

-

Complete inhibition of liver acetyl-CoA carboxylase activity is required to exacerbate liver tumorigenesis in mice treated with diethylnitrosamine - ResearchGate. [Link]

-

WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID - WIPO Patentscope. [Link]

-

The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC - NIH. [Link]

Sources

- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 3. Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life [maxapress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 7. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 4-(1-aminocyclopropyl)benzoate: A Technical Guide for Researchers

Introduction

Methyl 4-(1-aminocyclopropyl)benzoate is a unique small molecule that incorporates a strained cyclopropyl ring and a primary amine directly attached to a substituted benzene ring. This structural motif is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the amine and the conformational rigidity imparted by the cyclopropane ring[1]. As a key intermediate or final compound in synthetic pathways, its unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While experimentally derived spectra for this specific compound are not widely available in public databases, this guide will present a detailed, predictive analysis based on foundational spectroscopic principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating, interpreting, and validating the spectral characteristics of this compound.

Molecular Structure and Key Features

The structure of this compound comprises a methyl benzoate core substituted at the 4-position with a 1-aminocyclopropyl group. The key structural features that will dominate its spectral properties are:

-

Aromatic Ring: A para-substituted benzene ring.

-

Ester Group: A methyl ester (-COOCH₃).

-

Cyclopropyl Ring: A strained three-membered ring.

-

Primary Amine: An amino group (-NH₂) attached to a quaternary carbon of the cyclopropyl ring.

Understanding the expected spectroscopic behavior of these individual moieties is crucial for the interpretation of the complete spectral data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule[2]. For this compound, we can predict the following:

Expected Molecular Ion Peak: The molecular formula is C₁₁H₁₃NO₂. The calculated monoisotopic mass is 191.0946 g/mol . Therefore, the molecular ion peak (M⁺) in a high-resolution mass spectrum is expected at m/z 191.0946. In a low-resolution instrument, this will be observed at m/z 191.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Key fragmentation pathways are likely to involve the ester and aminocyclopropyl groups.

-

Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 160 (191 - 31).

-

Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the bond between the aromatic ring and the ester group can lead to the loss of the carbomethoxy radical, resulting in a peak at m/z 132 (191 - 59).

-

Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo fragmentation. Loss of the entire 1-aminocyclopropyl substituent could lead to a fragment corresponding to the methyl benzoate cation at m/z 135. However, cleavage within the aminocyclopropyl moiety is also possible.

-

Formation of a Tropylium Ion: Aromatic compounds can rearrange to form a stable tropylium ion at m/z 91, although this may be less favored in this substituted system.

The following table summarizes the predicted key fragments:

| m/z | Predicted Fragment | Formula |

| 191 | Molecular Ion [M]⁺ | [C₁₁H₁₃NO₂]⁺ |

| 160 | [M - OCH₃]⁺ | [C₁₀H₁₀NO]⁺ |

| 132 | [M - COOCH₃]⁺ | [C₈H₈N]⁺ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

The following diagram illustrates the predicted fragmentation workflow:

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

A robust protocol for acquiring the mass spectrum would involve:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the basic amine group, which is readily protonated.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform tandem mass spectrometry by isolating the molecular ion (m/z 191) and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation[3]. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ester, and aromatic components.

Predicted IR Absorption Bands:

-

N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: The ester carbonyl group will exhibit a strong, sharp absorption band in the range of 1725-1705 cm⁻¹.

-

C-O Stretching: The C-O single bond of the ester will show a strong band in the 1300-1100 cm⁻¹ region.

-